molecular formula C21H18N4O3S2 B11001908 methyl 5-benzyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11001908
M. Wt: 438.5 g/mol
InChI Key: MFEILGHGXZUKJK-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-benzyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Methyl 5-benzyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-benzyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-benzyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H18N4O3S2/c1-25-15(12-14(24-25)16-9-6-10-29-16)19(26)23-21-22-18(20(27)28-2)17(30-21)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,22,23,26)

InChI Key

MFEILGHGXZUKJK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC(=C(S3)CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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